molecular formula C20H20FNO2 B11703900 2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione

2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione

Cat. No.: B11703900
M. Wt: 325.4 g/mol
InChI Key: XRAHZDGRXUZWFF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a decahydro-dicyclopentaisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione
  • 2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine, which may have different chemical and biological properties.

Properties

Molecular Formula

C20H20FNO2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione

InChI

InChI=1S/C20H20FNO2/c21-11-7-9-12(10-8-11)22-19(23)17-15-5-1-3-13(15)14-4-2-6-16(14)18(17)20(22)24/h7-10,15-18H,1-6H2

InChI Key

XRAHZDGRXUZWFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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